
4-Bromo-2,1,3-benzothiadiazole
Overview
Description
4-Bromo-2,1,3-benzothiadiazole (C₆H₃BrN₂S, CAS 22034-13-5) is a brominated heterocyclic compound featuring a benzothiadiazole core with a bromine substituent at the 4-position. It is widely utilized as a building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions to construct π-conjugated systems for optoelectronic materials . Its synthesis traditionally involves bromination of 2,1,3-benzothiadiazole using Br₂, but recent methods employ N-bromosuccinimide (NBS) for safer and more selective bromination . The compound’s electronic properties, including a low LUMO energy level (~-3.2 eV), make it valuable in organic photovoltaics (OPVs) and light-emitting diodes (LEDs) .
Preparation Methods
Bromination of o-Phenylenediamine Precursor Followed by Cyclization
This method represents a regioselective and high-yield approach, leveraging bromination of the diamine precursor before cyclization to the thiadiazole core.
Key Reaction Steps
Bromination of o-Phenylenediamine :
Hydrolysis to Free Diamine :
Cyclization to Thiadiazole :
Table 1: Summary of Indirect Method Parameters
Direct Bromination of 2,1,3-Benzothiadiazole
This route involves direct bromination of the preformed thiadiazole ring, though it faces challenges in regioselectivity and yield.
Reaction Pathway
Bromination in Nitric Acid :
Alternative Bromination in HBr :
Table 2: Direct Bromination Method Parameters
Alternative Methods: C–H Functionalization and Cross-Coupling
Advanced catalytic methods enable functionalization at specific positions, though these are less common for mono-bromination.
Ir-Catalyzed C–H Borylation and Suzuki Coupling
Borylation :
Cross-Coupling :
Table 3: C–H Functionalization Parameters
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
Major Products:
Substitution Reactions: Products include various substituted benzothiadiazoles with functional groups like amino, thiol, or alkoxy groups.
Cross-Coupling Reactions: Products are typically biaryl compounds or conjugated systems used in organic electronics.
Scientific Research Applications
Organic Synthesis
Reactivity and Intermediates:
4-Bromo-2,1,3-benzothiadiazole serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo multiple coupling reactions, such as Suzuki and Sonogashira couplings, to produce thienyl derivatives and other functionalized compounds. For instance, the Suzuki coupling has been effectively utilized to synthesize thienyl derivatives from this compound, demonstrating its utility in creating complex molecular architectures .
Bromination Processes:
The bromination of 2,1,3-benzothiadiazoles allows for the direct preparation of brominated derivatives. A notable method involves reacting 2,1,3-benzothiadiazole with elemental bromine in an acidic medium. This process yields various mono- and dibromo derivatives efficiently . The ability to produce these derivatives in a single step without requiring additional dehydrobromination steps enhances the synthetic utility of this compound.
Material Science
Photophysical Properties:
Research indicates that derivatives of this compound exhibit interesting photophysical properties. For example, studies have shown that these compounds can form aggregates of microcrystals with distinct optical characteristics. The crystal structures reveal significant intermolecular stacking that influences their photoluminescence behavior . Such properties are valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanochromic Properties:
The mechanochromic behavior of certain substituted benzothiadiazoles has been documented, where mechanical stress induces color changes due to structural rearrangements. This property is particularly useful for developing sensors and smart materials that respond to external stimuli .
Medicinal Chemistry
Antitumor Activity:
Case studies have highlighted the potential antitumor properties of compounds derived from this compound. For instance, specific derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties:
The compound also exhibits antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacterial strains and fungi, contributing to the search for new antimicrobial agents amid rising antibiotic resistance .
Data Tables
Case Studies
Case Study 1: Synthesis of Thienyl Derivatives
In a study utilizing this compound as a precursor for thienyl derivatives via Suzuki coupling reactions, researchers reported high yields and selectivity. The resulting compounds demonstrated enhanced electronic properties suitable for organic electronics applications.
Case Study 2: Antitumor Activity Assessment
A series of synthesized derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the benzothiadiazole core significantly increased antitumor potency compared to non-brominated counterparts.
Mechanism of Action
The mechanism of action of 4-Bromo-2,1,3-benzothiadiazole depends on its application. In organic electronics, its electron-withdrawing properties enhance the performance of electronic devices by improving charge transport and stability . In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Reactivity and Electronic Properties
- Suzuki Coupling Efficiency: this compound exhibits high reactivity in Suzuki couplings due to the electron-withdrawing thiadiazole ring, enabling efficient synthesis of indolylbenzothiadiazoles (e.g., compounds 2 and 5 in , yields 84–99%) . In contrast, 4-bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) requires selective monoarylation conditions to avoid over-substitution .
Bromination Position Effects :
The 4-bromo derivative’s electronic properties differ significantly from 7-bromo analogues (e.g., 7-bromo-2λ⁴δ²-[1,2,3,5]thiatriazolo[3,4-c]benzimidazole in ). The 4-position bromine in benzothiadiazole lowers the LUMO, enhancing electron transport in polymers, whereas 7-bromo derivatives may disrupt conjugation .Biological Activity : Unlike this compound (primarily electronic applications), analogues like 4-bromo-6-methoxy-2-benzothiazolamine () and 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine () exhibit insecticidal and fungicidal activities due to amine/nitro substituents .
Biological Activity
4-Bromo-2,1,3-benzothiadiazole (C₆H₃BrN₂S) is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C₆H₃BrN₂S
- Molecular Weight : 215.07 g/mol
- CAS Number : 22034-13-5
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiadiazole derivatives, including 4-bromo variants. The compound exhibits significant cytotoxicity against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The anticancer activity is attributed to the disruption of microtubule dynamics and interference with the cell cycle. For instance, compounds derived from this compound have been shown to selectively target cancer cells while sparing normal cells .
Fluorescent Probes in Live Cell Imaging
Recent research has developed fluorescent probes based on 2,1,3-benzothiadiazole derivatives for live cell imaging. These probes exhibit enhanced photostability and brightness compared to traditional dyes like DAPI.
- Application : In studies involving human stem cells, these probes demonstrated superior imaging capabilities, facilitating better visualization of cellular processes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various derivatives of benzothiadiazole were tested against bacterial strains, showing promising results in inhibiting growth.
- Case Study : A study indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
Table 1: Summary of Biological Activities of this compound
Synthesis and Derivatives
The synthesis of this compound typically involves palladium-catalyzed reactions. This method allows for the introduction of various substituents that can enhance biological activity.
Table 2: Synthesis Methods and Yields
Q & A
Q. (Basic) What are the optimized synthetic routes for 4-Bromo-2,1,3-benzothiadiazole, and how do reaction conditions affect yield?
Answer:
this compound (BTD-Br) is typically synthesized via bromination of 2,1,3-benzothiadiazole. Key methods include:
Critical Factors:
- Regioselectivity: Bromination at the 4-position is favored due to electronic effects of the benzothiadiazole ring.
- By-products: 4,7-Dibromo derivatives may form if excess Br₂ is used, requiring steam distillation for removal.
Q. (Basic) What analytical techniques are recommended for characterizing this compound?
Answer:
Key characterization methods include:
Methodological Note:
- Combine NMR with elemental analysis to rule out halogen exchange by-products.
Q. (Advanced) How does this compound function in fluorescent materials and optoelectronic devices?
Answer:
BTD-Br serves as a precursor for fluorophores and semiconductors due to its electron-deficient core:
- Fluorescent Dyes: Suzuki-Miyaura coupling with boronic acids (e.g., indolyl-boronic acid) yields tunable fluorophores for lipid droplet imaging (84–99% yields) .
- Thermally Activated Delayed Fluorescence (TADF): Substituted BTD derivatives exhibit red-shifted emissions via HOMO-LUMO transitions, optimized using TD-DFT calculations .
Key Design Considerations:
- Solvent Polarity: Blue-shifted absorption in polar solvents (e.g., acetonitrile vs. toluene) .
- Steric Effects: Bulky substituents increase torsion angles (>40°), reducing aggregation-induced quenching .
Q. (Advanced) What is the role of this compound in coordination chemistry?
Answer:
BTD-Br forms dicopper complexes and metal-organic frameworks (MOFs):
- Dicopper Complexes: BTD ligands bridge Cu(I) centers, enhancing luminescence properties for sensing applications .
- Catalytic Activity: Pd-catalyzed C-N coupling reactions (e.g., with fluorene derivatives) produce electroactive polymers .
Synthetic Protocol:
- Use PEPPSI-Ipr as a catalyst for cross-coupling under inert conditions .
Q. (Advanced) How do computational studies (e.g., TD-DFT) explain the electronic properties of BTD-Br derivatives?
Answer:
Time-dependent density functional theory (TD-DFT) predicts:
- HOMO-LUMO Gaps: Narrower gaps in disubstituted derivatives (e.g., 4-(N,N-dimethylamino)phenyl-BTD) enable red-shifted emissions .
- Solvent Effects: Polar solvents stabilize charge-transfer states, altering absorption maxima .
Validation:
Experimental UV-Vis spectra align with TD-DFT predictions, confirming design strategies for optoelectronic materials .
Q. (Data Contradiction) Why do reported yields for bromination reactions vary significantly?
Answer:
Variations arise from:
- Reaction Time: Extended reflux (e.g., >2 hours) increases dibromo by-product formation.
- Purification: Steam distillation improves purity but reduces yield (e.g., 55% vs. 70% crude yield) .
- Catalyst Choice: Lewis acids (e.g., SnCl₂) may enhance regioselectivity but require rigorous post-reaction workup .
Resolution:
Optimize Br₂ stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC.
Q. (Advanced) What mechanistic insights guide cross-coupling reactions involving BTD-Br?
Answer:
Key mechanisms include:
- Oxidative Addition: Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.
- Transmetallation: Boronic acid transfers to Pd, followed by reductive elimination to form C-C bonds .
Case Study:
Suzuki-Miyaura coupling with indolyl-boronic acids proceeds via PEPPSI-Ipr catalysis, achieving >90% yields in inert atmospheres .
Properties
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKBVPGDKGABHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353039 | |
Record name | 4-Bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22034-13-5 | |
Record name | 4-Bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-2,1,3-BENZOTHIADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.